![molecular formula C17H15NO3 B2966370 1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone CAS No. 860611-32-1](/img/structure/B2966370.png)

1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

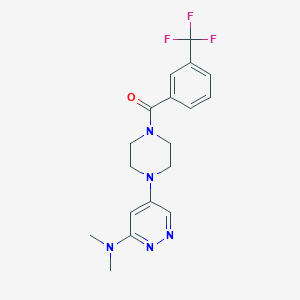

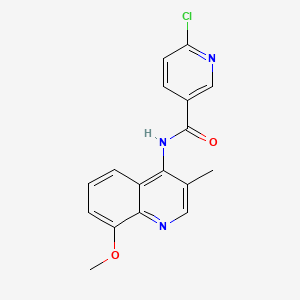

The compound is an organic molecule that contains an isoindole group (a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring) and a benzodioxol group (a structure consisting of a benzene ring fused to a 1,3-dioxol ring). The presence of these groups suggests that the compound may have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an isoindole core with a benzodioxol substituent. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by factors such as the presence of functional groups, the size and shape of the molecule, and the presence of polar or nonpolar regions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- The synthesis and evaluation of benzil and coumestan derivatives from plants have shown significant cytotoxicity against cancer cell lines, indicating potential applications in cancer research (Ganapaty et al., 2009).

- Isoindolo[2,1-a]indol-6-one and its derivatives have been synthesized, showing unexpected chemical properties, suggesting applications in materials science or pharmaceutical development (Crawford et al., 2008).

Catalysis and Chemical Synthesis

- The development of new catalytic methods for the synthesis of complex molecules, such as the use of 2-iodoxybenzenesulfonic acid for the selective oxidation of alcohols, showcases the importance of innovative catalysts in organic synthesis (Uyanik et al., 2009).

- Novel tricyclic compounds, such as 2,4-dihydro-1H-benzo[f]isochromenes, have been synthesized using atom economical, one-pot, three-reaction cascades, highlighting efficient synthetic strategies for complex molecules (Hinkle & Lewis, 2013).

Antimicrobial and Antioxidant Activities

- Synthesis and characterization of new compounds with benzimidazole and pyrazoline motifs demonstrated significant antimicrobial activity, underscoring the potential for developing new antimicrobial agents (Desai et al., 2017).

- Green synthesis of benzochromene derivatives has been explored, including studies on their antioxidant activity, which contributes to the search for novel antioxidants (Ezzatzadeh & Hossaini, 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells.

Mode of Action

The compound acts as a ligand for ubiquitin E3 ligase cereblon . It binds to the enzyme and induces it to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are crucial for the development and function of several immune cells, including T cells and natural killer cells.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , suggesting that this compound may also have good bioavailability.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If the compound shows promise in a particular application, such as a potential drug, further studies could be conducted to optimize its properties, study its mechanism of action, and evaluate its safety and efficacy .

Eigenschaften

IUPAC Name |

1-[6-(1,3-dihydroisoindol-2-yl)-1,3-benzodioxol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11(19)14-6-16-17(21-10-20-16)7-15(14)18-8-12-4-2-3-5-13(12)9-18/h2-7H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEFMQPDRZRSSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1N3CC4=CC=CC=C4C3)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2966288.png)

![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966291.png)

![[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2966294.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2966299.png)

![Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2966301.png)

![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole](/img/structure/B2966307.png)